molecular formula C12H13N3 B13440902 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B13440902
M. Wt: 199.25 g/mol
InChI Key: CURWXPMETLWINM-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the class of pyrimidines Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines . These steps are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and automated systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonyl derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C12H13N3/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

CURWXPMETLWINM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N

Origin of Product

United States

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